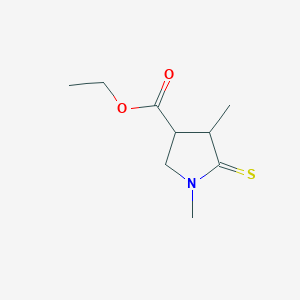![molecular formula C13H18ClNO2 B14594995 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate CAS No. 60810-13-1](/img/structure/B14594995.png)
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate is an organic compound with the molecular formula C12H16ClNO2. This compound is characterized by the presence of an ethyl group, a 3-methylphenyl group, and a chloroacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate typically involves the reaction of 2-[Ethyl(3-methylphenyl)amino]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond in the chloroacetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, or ethers.
Hydrolysis: Products include carboxylic acids and alcohols.
Oxidation: Products include carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate involves its interaction with nucleophiles and electrophiles. The chloroacetate group acts as an electrophile, making it susceptible to nucleophilic attack. The ethyl and 3-methylphenyl groups can undergo various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate can be compared with similar compounds such as:
2-[Ethyl(3-methylphenyl)amino]ethanol: This compound lacks the chloroacetate group and is less reactive in nucleophilic substitution reactions.
2-[Ethyl(3-methylphenyl)amino]ethyl acetate: This compound has an acetate group instead of a chloroacetate group, making it less reactive towards nucleophiles.
2-[Ethyl(3-methylphenyl)amino]ethyl bromide: This compound has a bromide group instead of a chloroacetate group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
60810-13-1 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-(N-ethyl-3-methylanilino)ethyl 2-chloroacetate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(7-8-17-13(16)10-14)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
InChI-Schlüssel |
FKMZLAOLCKXIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)CCl)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


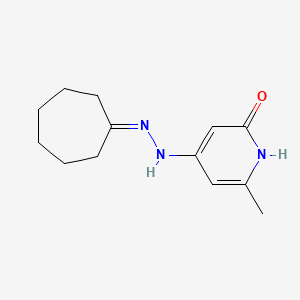
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
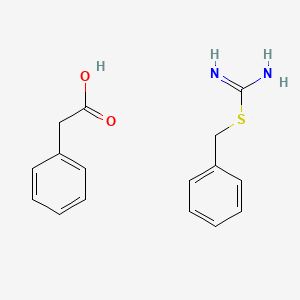
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
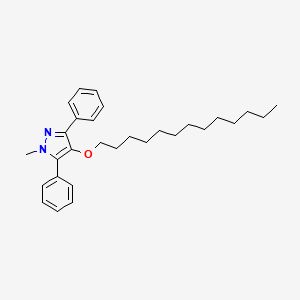

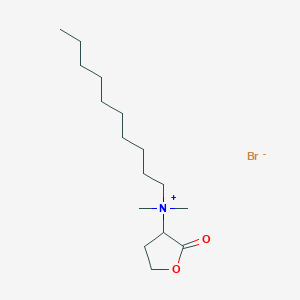


![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)



